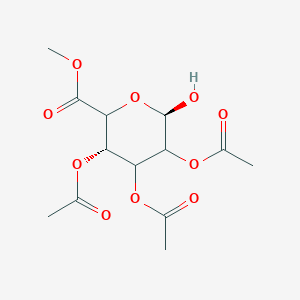

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester

Description

Glycosylation Reactions

Prodrug Development

Structural Studies

- Serves as a model substrate for analyzing glucuronoyl esterase specificity in lignin-carbohydrate complexes.

Table 1 : Key Applications in Synthetic Chemistry

Nomenclature and Classification

Systematic Nomenclature

Properties

IUPAC Name |

methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFNXQWJBTGBL-SHXYABRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester typically involves the acetylation of D-glucuronic acid methyl ester. The process begins with the preparation of D-glucuronic acid methyl ester, followed by acetylation to obtain 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination is performed to yield the desired compound .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pH, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: In acidic or basic conditions, it can hydrolyze to form D-glucuronic acid and methanol.

Nucleophilic Substitution: Under basic conditions, it can undergo nucleophilic substitution reactions to form corresponding amides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Nucleophilic Substitution: Basic conditions with nucleophiles such as amines.

Major Products:

Hydrolysis: D-glucuronic acid and methanol.

Nucleophilic Substitution: Corresponding amides.

Scientific Research Applications

Synthesis of Glucuronide Derivatives

The compound serves as a crucial precursor for synthesizing glucuronide derivatives, which are important in drug metabolism and detoxification processes. The acetyl groups enhance the compound's solubility and reactivity, facilitating various chemical transformations.

Key Applications:

- Drug Development: Glucuronides are often involved in the phase II metabolism of drugs, where they enhance water solubility for excretion. The synthesis of glucuronide prodrugs using 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester has been documented in several studies .

- Biochemical Assays: This compound is utilized as a reagent in biochemical assays to study enzyme activities related to glucuronidation .

Enzymatic Reactions

Recent research has highlighted the role of glucuronidases and glucuronoyl esterases in breaking down glucuronides. 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester can be used to create substrates for studying these enzyme activities.

Enzyme Interaction Studies:

- Studies have shown that glucuronoyl esterases can hydrolyze esters formed from this compound effectively. This property is significant for understanding lignocellulosic biomass degradation and improving biofuel production processes .

- The specificity of these enzymes towards different substrates derived from 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester has been investigated to optimize their use in industrial applications .

Case Studies

Several case studies have demonstrated the practical applications of 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester in research settings:

Mechanism of Action

The primary mechanism of action of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves its function as a glycosyl donor. It leverages the trichloroacetimidate group to facilitate the formation of glycosidic bonds under mild and controlled conditions . This process involves the activation of the glycosyl donor by forming an oxocarbenium ion intermediate, which is highly reactive towards nucleophilic attack by various glycosyl acceptors .

Comparison with Similar Compounds

- Acetobromo-α-D-glucuronic acid methyl ester

- 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester

Comparison: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which makes it a valuable substrate in the synthesis of anticoagulant drugs and in studies of glucuronidation. In contrast, similar compounds like Acetobromo-α-D-glucuronic acid methyl ester and 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester have different functional groups, which may alter their reactivity and applications .

Biological Activity

2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester is a derivative of glucuronic acid that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural modifications which may influence its biological activity, including antimicrobial properties and interactions with biological macromolecules.

- CAS Number : 92420-89-8

- Molecular Formula : C15H18O10

- Molecular Weight : 478.66 g/mol

- Appearance : White solid

- Melting Point : 103 - 105 °C

Antimicrobial Properties

Research indicates that 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration in the development of antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in microbial cells. For instance, it may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria, leading to reduced viability and proliferation of these pathogens .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester was evaluated against several strains of bacteria. The results indicated:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- S. aureus : Inhibition zone diameter of 12 mm at the same concentration.

These findings suggest that the compound possesses moderate antibacterial properties that could be harnessed in clinical applications .

Study 2: Interaction with Biological Macromolecules

Another study focused on the interaction between this compound and glycoproteins. The results demonstrated that 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester could enhance the solubility and stability of certain glycoproteins in vitro, indicating potential applications in drug formulation and delivery systems .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Effective against E. coli and S. aureus with inhibition zones up to 15 mm. |

| Study 2 | Glycoprotein Interaction | Enhanced solubility and stability of glycoproteins in vitro. |

| Study 3 | Enzyme Inhibition | Inhibits key enzymes involved in microbial metabolism leading to reduced growth rates. |

Q & A

Basic: What are the common synthetic routes for preparing 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester, and what critical steps ensure regioselective acetylation?

Methodological Answer:

The synthesis typically begins with methyl α-D-glucuronic acid as the starting material. Regioselective acetylation at the 2-, 3-, and 4-hydroxyl groups is achieved using acetic anhydride in pyridine under controlled temperature (0–5°C) to minimize over-acetylation. Critical steps include:

- Protection of the carboxyl group as a methyl ester to prevent unwanted side reactions during acetylation.

- Use of anhydrous conditions to avoid hydrolysis of the acetyl groups.

- Monitoring reaction progress via TLC or HPLC to confirm complete acetylation while preserving the anomeric configuration .

Basic: How is the structural integrity of 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester verified in synthetic chemistry research?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR identify acetyl group positions (δ 2.0–2.2 ppm for methyl protons) and anomeric configuration (α-configuration confirmed by coupling constants ~3–4 Hz).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., m/z 334.28 for [M+H]) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves stereochemical ambiguities .

Advanced: How can researchers optimize stereoselective glycosylation using 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester as a donor substrate?

Methodological Answer:

Stereoselective glycosylation relies on activating the anomeric position. Key strategies include:

- Trichloroacetimidate Activation : Conversion to the trichloroacetimidate derivative (e.g., using ClCCN and DBU) enhances leaving-group ability, enabling β-selective glycosylation under Lewis acid catalysis (e.g., TMSOTf) .

- Solvent and Temperature Control : Reactions in dichloromethane at −40°C favor kinetic control, minimizing epimerization.

- Protecting Group Compatibility : The 2,3,4-tri-O-acetyl groups prevent undesired side reactions while maintaining donor reactivity .

Advanced: What methodological approaches are employed to study the enzyme kinetics of β-glucuronidase using derivatives of this compound?

Methodological Answer:

Derivatives like 4-nitrophenyl glucuronides (e.g., 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester) serve as chromogenic substrates. Methodological steps include:

- Substrate Design : Introduce a leaving group (e.g., 4-nitrophenol) at the anomeric position for spectrophotometric detection (λ = 400–410 nm upon hydrolysis).

- Kinetic Assays : Monitor initial reaction rates under varying substrate concentrations to calculate and using Michaelis-Menten analysis.

- Inhibitor Screening : Co-incubate with potential inhibitors (e.g., saccharide analogs) to assess competitive/non-competitive binding .

Advanced: How do researchers resolve contradictions in NMR data interpretation for acylated glucuronic acid derivatives?

Methodological Answer:

Contradictions often arise from overlapping signals or solvent effects. Solutions include:

- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to assign ambiguous peaks (e.g., distinguishing acetyl vs. benzoyl groups).

- Isotopic Labeling : C-labeled acetyl groups simplify signal assignment in crowded spectra.

- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., methyl 3,4-di-O-acyl-glucopyranosides) .

Advanced: What experimental designs address challenges in synthesizing glycan microarrays using this compound?

Methodological Answer:

Glycan microarray fabrication requires site-specific immobilization. Strategies involve:

- Functionalization with Linkers : Introduce terminal alkyne or azide groups for Cu(I)-catalyzed "click chemistry" conjugation to glass slides.

- Microspotting Optimization : Use non-contact printers to deposit nanoliter volumes while preserving glycan integrity.

- Quality Control : Validate array performance with lectin-binding assays (e.g., fluorescein-labeled concanavalin A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.